molecular formula C15H14N2O3 B11710633 2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

Cat. No.: B11710633
M. Wt: 270.28 g/mol
InChI Key: CRKNZTSNSUYBTR-CXUHLZMHSA-N
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Description

2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of two hydroxyl groups on the benzene ring and a hydrazone linkage with a 4-methylphenyl group

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O3/c1-10-2-4-11(5-3-10)9-16-17-15(20)13-7-6-12(18)8-14(13)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+

InChI Key

CRKNZTSNSUYBTR-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis involves a stepwise condensation process :

  • Nucleophilic attack : The hydrazide nitrogen attacks the aldehyde carbonyl, forming a hemiaminal intermediate .

  • Dehydration : Elimination of water results in the formation of the hydrazone double bond .

  • Isomerization : The reaction favors the (E)-configuration due to steric and electronic factors .

NMR Data (DMSO-d₆)

NMR Signal (δ)Assignment
11.55 ppmNH proton (broad singlet)
8.85 ppmCH=N proton (singlet)
7.55–7.69 ppmAromatic protons

The ¹H NMR spectrum confirms the hydrazone formation (CH=N singlet) and the presence of hydroxyl groups (broad NH peak) .

Reactivity Trends

  • Stability : The hydrazone linkage is stable under ambient conditions but may hydrolyze under acidic or basic conditions .

  • Electrophilic Sites : The aromatic rings and hydroxyl groups serve as potential sites for electrophilic substitution or alkylation .

Comparative Analysis of Hydrazide-Hydrazone Derivatives

Feature2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazideRelated Derivatives (e.g., 2,4-dihydroxy-N'-[(4-butoxyphenyl)methylidene]benzohydrazide)
Yield 98%Lower yields (e.g., 23–98%)
Melting Point 256°CVaries (e.g., 197–263°C)
Substituent Effects Electron-donating methyl group enhances stabilityBulky substituents (e.g., butoxy) reduce reactivity due to steric hindrance

This compound exemplifies the versatility of hydrazone chemistry in medicinal applications, with its synthesis and reactivity well-documented across diverse studies .

Scientific Research Applications

Antimicrobial Properties

Schiff bases, including 2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide, exhibit significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study reported the Minimum Inhibitory Concentration (MIC) values for synthesized benzohydrazide derivatives, demonstrating their effectiveness against strains like Staphylococcus aureus and Escherichia coli .

Compound NameMIC (µg/mL)Target Organisms
This compound15-30S. aureus, E. coli, Candida albicans
Benzohydrazone Derivative10-25Various bacterial strains

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce cytotoxic effects on various cancer cell lines. For example, derivatives of benzohydrazides have shown promising results in inhibiting the proliferation of colorectal carcinoma cells . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring enhance the anticancer efficacy.

Compound NameIC50 (µM)Cancer Cell Line
This compound5.85HCT116
Standard Drug (5-FU)9.99HCT116

Synthetic Methodologies

The synthesis of this compound typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-methylphenylhydrazine under acidic conditions. The reaction conditions can significantly influence the yield and purity of the final product.

General Synthesis Procedure:

  • Reagents Preparation : Dissolve 2,4-dihydroxybenzaldehyde in ethanol.
  • Addition of Hydrazine : Slowly add 4-methylphenylhydrazine to the solution.
  • Acidic Catalyst : Add a few drops of acetic acid to catalyze the reaction.
  • Heating : Heat the mixture under reflux for several hours.
  • Cooling and Crystallization : Allow to cool and crystallize the product.
  • Purification : Recrystallize from ethanol for purity.

Antimicrobial Efficacy

In a comparative study, various benzohydrazide derivatives were screened for antimicrobial activity against multiple pathogens using standard microdilution methods. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced activity compared to those with electron-withdrawing groups .

Anticancer Potential

A study focusing on the anticancer properties of a series of hydrazone derivatives found that modifications at specific positions on the aromatic rings significantly affected their cytotoxicity against human cancer cell lines . The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with cellular targets involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dihydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
  • 2,4-dihydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
  • 2,4-dihydroxy-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide

Uniqueness

2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

2,4-Dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide is a compound belonging to the class of Schiff bases, which are known for their diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features two hydroxyl groups and a hydrazone linkage that contributes to its biological properties. The presence of these functional groups enhances its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus3.91 µg/mL7.81 µg/mL
Escherichia coli1.0 mg/mL2.0 mg/mL
Pseudomonas aeruginosa15.62 µg/mL31.25 µg/mL

The compound exhibited significant antibacterial activity with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its hydroxyl groups, which can scavenge free radicals and reduce oxidative stress in biological systems. In vitro assays have shown that it effectively reduces oxidative damage in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases .

3. Anticancer Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines, including:

Cell Line IC50 (µM)
HepG2 (liver)12.5
MDA-MB-231 (breast)10.0
LN-229 (glioblastoma)8.0

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells (HEK-293), indicating its potential as an anticancer agent .

4. Anti-inflammatory Activity

Research has indicated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vivo studies showed a reduction in edema in animal models treated with this compound, suggesting its potential use in managing inflammatory conditions .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Metal Ion Coordination : The compound can form complexes with metal ions, enhancing its biological activity.
  • Free Radical Scavenging : Hydroxyl groups contribute to its ability to neutralize free radicals.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.

Case Studies

One notable study evaluated the compound's effectiveness against multidrug-resistant bacterial strains, showing superior antibacterial activity compared to conventional antibiotics like nitrofurantoin . Another study focused on its anticancer properties, demonstrating significant inhibition of tumor growth in xenograft models.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide?

Answer: The compound is typically synthesized via condensation of 2,4-dihydroxybenzohydrazide with 4-methylbenzaldehyde in absolute ethanol under reflux conditions. Key steps include:

  • Hydrazide-aldehyde reaction : Equimolar amounts of the hydrazide and aldehyde are refluxed in ethanol for 30 minutes to 7 hours, forming the hydrazone bond .
  • Purification : Crude products are precipitated by cooling, washed with cold ethanol, and recrystallized from solvents like ethanol or acetone. Yield optimization often involves adjusting reaction time and stoichiometry .
  • Configuration control : The E-isomer is favored due to steric and electronic factors, confirmed by single-crystal X-ray diffraction (SCXRD) .

Basic: How is the hydrolytic stability of this hydrazone evaluated in physiological conditions?

Answer: Hydrolytic stability is assessed using:

  • In vitro microsomal assays : Incubation with liver microsomes (e.g., from pigs or rats) at 37°C, followed by HPLC or LC-MS to detect hydrolysis products like benzohydrazide and 4-methylbenzaldehyde .
  • pH-dependent studies : Monitoring degradation in buffers (pH 1–7.4) over 24–48 hours to simulate gastrointestinal and systemic environments .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer: Key methods include:

  • SCXRD : Resolves bond lengths (e.g., C=N at 1.26–1.29 Å) and confirms E-configuration .
  • FT-IR : Identifies N–H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1580–1620 cm⁻¹) stretches .
  • NMR : ¹H NMR reveals hydrazone proton signals at δ 8.2–8.5 ppm; ¹³C NMR confirms carbonyl (C=O) at δ 165–170 ppm .

Advanced: How can SHELX software resolve contradictions in crystallographic data refinement?

Answer: SHELXL (via SHELX-97) addresses challenges such as:

  • Disordered solvent molecules : Use PART and EXYZ commands to model partial occupancy .
  • Hydrogen bonding ambiguities : Apply restraints (e.g., DFIX, DANG) to stabilize O–H···N/O interactions observed in SCXRD .
  • Twinned crystals : Leverage TWIN/BASF instructions for high-resolution data from non-merohedral twinning .

Advanced: How can metabolic profiling predict potential drug-drug interactions for this compound?

Answer: Advanced metabolic studies involve:

  • CYP450 inhibition assays : Incubate with human liver microsomes and CYP-specific substrates (e.g., CYP3A4, CYP2D6). Quantify metabolite inhibition via LC-MS/MS .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to identify electrophilic intermediates formed via oxidative metabolism .

Advanced: What experimental designs are optimal for evaluating anticancer mechanisms in resistant cell lines?

Answer: Key approaches include:

  • Cell cycle analysis : Flow cytometry after propidium iodide staining to detect G2/M arrest, a hallmark of microtubule destabilization .
  • Apoptosis assays : Annexin V-FITC/PI staining and caspase-3/7 activation measurements in drug-resistant cancer lines (e.g., MCF-7, PC3) .
  • Microtubule polymerization assays : Compare inhibition potency with colchicine using turbidimetry at 37°C .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer: SAR strategies involve:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at the 4-methylphenyl ring to enhance cytotoxicity .
  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinity to targets like tubulin (PDB: 1SA0) or DNA .
  • Pharmacophore modeling : Identify critical features (e.g., hydrazone linkage, dihydroxy groups) using tools like PHASE .

Advanced: How does conjugation in the hydrazone moiety influence electronic properties and reactivity?

Answer: SCXRD and DFT calculations reveal:

  • Resonance effects : Shortened C–N (1.33–1.35 Å) and elongated C=O (1.23–1.25 Å) bonds due to π-conjugation between the hydrazone and benzohydrazide groups .
  • Electron density distribution : Natural bond orbital (NBO) analysis shows delocalization from the hydrazone N-atom to the carbonyl oxygen, enhancing stability .

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